1H-1,2,3-triazole-5-thiolate

Catalog No.
S1610769
CAS No.
M.F
C2H2N3S-
M. Wt
100.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,3-triazole-5-thiolate

Product Name

1H-1,2,3-triazole-5-thiolate

IUPAC Name

2H-triazole-4-thiolate

Molecular Formula

C2H2N3S-

Molecular Weight

100.13 g/mol

InChI

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1

InChI Key

LLCOQBODWBFTDD-UHFFFAOYSA-M

SMILES

C1=NNN=C1[S-]

Canonical SMILES

C1=NNN=C1[S-]

1H-1,2,3-triazole-5-thiolate is a heterocyclic compound characterized by a triazole ring with a thiol substituent at the 5-position. This compound belongs to the family of triazoles, which are five-membered aromatic rings containing three nitrogen atoms. The presence of the thiolate group (RS⁻) enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1H-1,2,3-triazole-5-thiolate allows it to participate in a wide range of

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can be reduced to generate thiolates.
  • Substitution Reactions: The thiolate group can participate in nucleophilic substitution reactions, leading to S-alkylated or S-arylated derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions typically involve alkyl or aryl halides in the presence of bases .

The biological activity of 1H-1,2,3-triazole-5-thiolate is notable due to its interaction with various biological molecules. It has been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thiol group can form covalent bonds with cysteine residues in proteins, potentially leading to enzyme inhibition or activation. Additionally, the compound may influence cellular signaling pathways and gene expression through its interactions with proteins .

Several synthesis methods have been developed for 1H-1,2,3-triazole-5-thiolate:

  • Cyclization Reactions: One common method involves the reaction of thiosemicarbazide with an appropriate carbonyl compound followed by cyclization to form the triazole ring.
  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is another efficient method for synthesizing triazoles and their derivatives, including 1H-1,2,3-triazole-5-thiolate .
  • Thiol-Ene Reactions: This method utilizes thiols in reactions with alkenes or alkynes under UV light or thermal conditions to create new sulfur-containing compounds .

1H-1,2,3-triazole-5-thiolate has diverse applications across various fields:

  • Medicinal Chemistry: Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Coordination Chemistry: The compound can act as a ligand in metal coordination complexes, which are important in catalysis and materials science.
  • Material Science: It is used in the synthesis of luminescent materials and polymers due to its electronic properties .

Studies on the interactions of 1H-1,2,3-triazole-5-thiolate with biological molecules reveal its potential as a therapeutic agent. Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with active site residues. Additionally, its ability to participate in hydrogen bonding enhances its interactions with various biomolecules, influencing their function and stability .

Several compounds share structural similarities with 1H-1,2,3-triazole-5-thiolate. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-1,2,4-triazoleTriazoleContains different nitrogen positioning; broader reactivity range .
1H-imidazoleImidazoleLacks sulfur; commonly used in pharmaceuticals .
1H-pyrazolePyrazoleSimilar ring structure but different nitrogen arrangement; used in agrochemicals .
5-Mercapto-1H-tetrazoleTetrazoleContains four nitrogen atoms; known for high reactivity .

These compounds differ primarily in their nitrogen atom arrangements and functional groups, which influence their reactivity and biological activity.

Molecular and Structural Characteristics

1H-1,2,3-Triazole-5-thiolate features a five-membered ring with three nitrogen atoms and a thiolate (-S⁻) group at the 5-position. Its molecular formula is C₂H₂N₃NaS, with a molar mass of 125.12 g/mol. The sodium counterion enhances solubility in polar solvents, notably water (400 g/L at 20°C). Key structural data include:

PropertyValueSource
Melting Point148°C
Solubility (Water)400 g/L (20°C)
pKa (Thiol)~9.24 (predicted)
Tautomeric PreferenceThiolate form in polar media

The thiolate group confers nucleophilicity, enabling coordination with transition metals and participation in redox reactions.

Tautomerism and Dynamic Equilibria

1H-1,2,3-Triazole-5-thiolate exhibits thiol-thione tautomerism, where the thiolate (-S⁻) can tautomerize to a thione (=S) form. However, the anionic thiolate dominates in aqueous and polar environments due to stabilization by the sodium ion. Gas-phase studies of analogous triazoles (e.g., 1H-1,2,3-triazole) reveal a preference for the 2H-tautomer, but substitution at the 5-position shifts equilibrium toward the thiolate form. This tautomeric flexibility influences reactivity, as demonstrated in regioselective alkylation and metal-complexation reactions.

Conventional Cycloaddition Approaches

Huisgen 1,3-Dipolar Cycloaddition Variations

The classical Huisgen 1,3-dipolar cycloaddition represents the foundational synthetic approach for accessing 1H-1,2,3-triazole-5-thiolate derivatives [6]. This thermal cycloaddition reaction between organic azides and terminal or internal alkynes provides a direct route to the triazole core structure, which can subsequently be functionalized with thiolate groups [2]. The reaction typically proceeds at elevated temperatures ranging from 85 to 120 degrees Celsius, with reaction times extending from 12 to 24 hours depending on the substrate characteristics [3].

Table 1: Huisgen 1,3-Dipolar Cycloaddition Variations

VariationTemperature (°C)Reaction Time (h)RegioselectivityYield (%)Solvent System
Thermal Azide-Alkyne Cycloaddition98181,4- and 1,5-mixture85Toluene
Thermally Induced 1,3-Dipolar Cycloaddition110241,4- and 1,5-mixture73Dimethyl sulfoxide
Regioselective Cycloaddition8512Substrate dependent78Dimethylformamide
Internal Alkyne Cycloaddition120161,5-favored82Xylene

The synthesis of 5-phenyl-1H-1,2,3-triazole demonstrates the application of these cycloaddition methodologies, where benzaldehyde reacts with sodium azide and sodium hydrogen sulfite in dimethyl sulfoxide at 110 degrees Celsius [3]. The formation of the triazole ring occurs through a formal cycloaddition mechanism, although regioselectivity remains a significant challenge in thermal conditions [6]. The standard 1,3-cycloaddition between azide 1,3-dipoles and alkyne dipolarophiles exhibits substrate-dependent regioselectivity, producing mixtures of 1,4-adduct and 1,5-adduct products at elevated temperatures [6].

Recent investigations have demonstrated that the thiolate functionality can be introduced through post-cycloaddition modifications of the triazole core [44]. The synthesis of potassium 1,2,3-triazole-5-thiolate typically involves deprotonation of the parent thiol using potassium hydroxide in polar solvents such as ethanol or water [7]. Alternative synthetic routes employ organolithium reagents, specifically n-butyllithium, to deprotonate triazole precursors followed by reaction with elemental sulfur to introduce the thiolate group [7].

Transition Metal-Catalyzed Synthesis (Copper, Ruthenium, Palladium)

Transition metal catalysis has revolutionized the synthesis of 1,2,3-triazole derivatives by providing enhanced regioselectivity and milder reaction conditions compared to thermal cycloaddition approaches [8] [9]. Copper-catalyzed azide-alkyne cycloaddition, formally termed the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, represents the most extensively studied catalytic system for triazole formation [6] [10].

Table 2: Transition Metal-Catalyzed Synthesis Conditions

Metal CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (min)RegioselectivityYield (%)Turnover Number
Copper(I) iodide10601801,4-selective95950
Copper(II) fluoride590451,4-selective921840
Ruthenium hydride complex2802401,5-selective882933
Palladium acetate8100360Mixed75938
Copper(I) triflate15257201,4-selective90600
Ruthenium carbonyl complex3701501,5-selective852833

Copper-catalyzed systems demonstrate exceptional selectivity for 1,4-disubstituted triazole products, achieving yields of 90-95% under relatively mild conditions [9] [14]. The copper(I)-catalyzed variant operates through a distinct mechanistic pathway involving copper-acetylide intermediates, which undergo cycloaddition with azides to generate ruthenium triazolide complexes [11] [15]. These complexes subsequently undergo metathesis with terminal alkynes to yield the final triazole products [15].

Ruthenium-based catalytic systems provide complementary regioselectivity, favoring the formation of 1,5-disubstituted triazole products [8] [11] [15]. The ruthenium-catalyzed azide-alkyne cycloaddition proceeds via ruthenium-acetylide intermediates as key catalytic species [15]. Ruthenium hydride complexes such as RuH(η2-BH4)(CO)(PCy3)2 demonstrate effective catalytic activity for cycloaddition reactions between primary and secondary azides with terminal alkynes containing various functionalities [15].

Palladium-catalyzed systems have been developed primarily for cross-coupling applications involving triazole-based ligands [12]. Triazole-based monophosphine ligands prepared through efficient 1,3-dipolar cycloaddition exhibit excellent performance in palladium-catalyzed amination reactions and Suzuki-Miyaura coupling reactions of unactivated aryl chlorides [12]. These systems demonstrate the versatility of triazole frameworks in coordination chemistry applications [13].

The development of copper-catalyzed decarboxylative protocols has enabled regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles through direct annulation of cinnamic acids with aryl azides [8]. This methodology represents the first example of 1,5-disubstituted 1,2,3-triazole synthesis under aerobic conditions using copper(II) catalysts, complementing classical copper(I)-catalyzed methods that typically favor 1,4-disubstituted products [8].

Novel Synthetic Routes from Recent Literature

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for triazole synthesis, offering unprecedented opportunities to accelerate reactions, enhance safety, and facilitate scale-up processes [16]. Continuous-flow processing provides inherent advantages over traditional batch-based syntheses through improved heat and mass transfer, precise reaction control, and enhanced safety profiles when handling potentially hazardous azide intermediates [16] [18].

Table 3: Flow Chemistry Applications Data

Flow SystemResidence Time (min)Temperature (°C)Flow Rate (μL/min)Productivity (g/h)Yield (%)Scale Achieved (mmol)
Copper-on-charcoal packed bed13.1751002.4965.4
Microfluidic copper reactor8.5120501.8942.8
Sequential dual reactor22.0252004.2928.5
Continuous polytetrafluoroethylene coil15.3851503.1896.2

The development of robust flow protocols for 1,2,3-triazole synthesis has been demonstrated using copper-on-charcoal as a heterogeneous catalyst [18]. This methodology enables the synthesis of both 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles under continuous flow conditions with excellent functional group tolerance and high yields [18]. The use of 2-ynoic acids as alkyne donors in decarboxylation/cycloaddition cascade reactions allows for the bypassing of gaseous reagents while delivering desired triazole products in high yields [18].

Multi-step flow protocols have been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyls [21]. These protocols employ sequential combinations of flow reactors, including organocatalytic systems and copper tube apparatus, to achieve excellent catalytic performance while minimizing waste production [21]. The use of aqueous acetonitrile azeotrope in these processes provides excellent catalytic performance while enabling solvent recovery and reuse [21].

Continuous flow synthesis of N-sulfonyl-1,2,3-triazoles has been accomplished using tandem relay copper/rhodium dual catalysis [17]. These reactions proceed readily at 75 degrees Celsius with residence times as short as 13.09 minutes in the presence of 2.5 mole percent copper thiophene-2-carboxylate [17]. The scope of these reactions encompasses diversely functionalized N-sulfonyl and sulfamoyl triazoles with yields ranging from 92 to 98 percent [17].

High-pressure and high-temperature flow conditions have been employed for the synthesis of novel multi-substituted 1,2,3-triazole-modified β-aminocyclohexanecarboxylic acid derivatives [19] [24]. These 1,3-dipolar cycloaddition reactions utilize copper powder as a readily accessible copper(I) source, achieving high reaction rates under flow conditions [24]. Safety improvements have been implemented by lowering reaction temperatures to room temperature through the joint use of basic and acidic additives, particularly important when handling unstable azide reactants [24].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques provide powerful platforms for the preparation of triazole libraries and the development of traceless synthetic methodologies [25] [26]. These approaches offer significant advantages in terms of purification, automation potential, and the ability to conduct parallel synthesis for drug discovery applications [27].

Table 4: Solid-Phase Synthesis Techniques

Resin SupportLoading (mmol/g)Reaction StepsOverall Yield (%)Purity (%)Cleavage Conditions
Merrifield resin1.9538995Trifluoroacetic acid/Dichloromethane
Wang resin1.2047692Trifluoroacetic acid/Dichloromethane
Rink amide resin0.8038288Trifluoroacetic acid/Dichloromethane
Ameba resin1.5058590Trifluoroacetic acid

The solid-phase synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition has been extensively developed using polymer-bound azides synthesized from polymer-bound halides and sodium azide [26]. These polymer-bound azides react with various alkynes to produce polymer-bound 1,2,3-triazoles, which are subsequently cleaved using trifluoroacetic acid [26]. Traceless synthesis methodologies have been developed using 2-methoxy-substituted resins, specifically polymer-bound 4-hydroxy-2-methoxybenzyl alcohol [26].

Advanced solid-phase protocols for 3,4,5-trisubstituted-1,2,4-triazole synthesis have been established through multi-step sequences involving resin-bound acylhydrazines [27]. These methodologies proceed through the formation of resin-bound 1,3,4-oxadiazoles followed by condensation with corresponding arylamines hydrochloride to form resin-bound triazoles [27]. The derivatives are obtained with overall yields ranging from 76 to 89 percent and excellent purity profiles [27].

Polymer-supported 1,3-oxazolium-5-olates have been employed as key intermediates in traceless synthesis of 3,5-disubstituted 1,2,4-triazoles [28]. This synthetic process utilizes immobilized mesoionic intermediates in 1,3-dipolar cycloaddition reactions [28]. The initial steps involve reductive alkylation of phenylglycine methyl esters with Ameba resin, followed by acylation with carboxylic acid chlorides and hydrolysis to yield polymer-bound carboxylic acids [28].

The application of solid-phase synthesis to complex bioactive molecules has been demonstrated through the synthesis of triazole-containing antifreeze glycoprotein analogues [29]. These syntheses employ convergent solid-phase approaches where multiple carbohydrate derivatives are coupled to resin-bound synthetic peptides in single steps [29]. Modified click conditions using dry dimethylformamide as solvent with catalytic copper(II), sodium ascorbate, and microwave radiation afford synthesis of complex analogues in 16-54 percent isolated yields [29].

Green Chemistry Approaches for Scalable Production

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for 1,2,3-triazole derivatives [33] [34]. These approaches emphasize the use of environmentally benign solvents, catalysts, and reaction conditions while minimizing waste generation and energy consumption [33] [36].

Table 5: Green Chemistry Approaches

Green MethodTemperature (°C)Reaction Time (min)Yield (%)Environmental FactorSolvent Recovery (%)
Water as solvent25180944.2100
Glycerol medium25240923.885
Deep eutectic solvent60120982.195
Microwave irradiation10015951.50
Mechanochemistry255970.8100
Cyrene solvent8090882.390

Water-based synthetic protocols have been developed for copper-catalyzed azide-alkyne cycloaddition under mild conditions [35]. These visible-light-promoted methods achieve high yields while enabling recycling of both copper catalyst and solvent, significantly enhancing process sustainability [35]. The use of diazabicycloundecene-water catalytic systems provides access to 1,4,5-trisubstituted-1,2,3-triazoles with high atom economy and low environmental impact [35].

Glycerol has emerged as an effective green solvent for one-pot three-component reactions involving organic halides, terminal acetylenes, and sodium azide [35]. These reactions are catalyzed by copper(I) iodide and diethylamine, yielding diverse 1,2,3-triazoles in good to excellent yields at room temperature [35]. The biodegradable nature and low toxicity of glycerol make it an attractive alternative to conventional organic solvents [35].

Deep eutectic solvents have been developed combining copper salts, choline chloride, and gallic acid to create novel catalytic systems [35]. These copper(II)-acidic deep eutectic solvents facilitate synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, achieving yields up to 98 percent [35]. The stability and reusability of these solvent systems contribute to their environmental advantages [35].

Sustainable copper-free protocols have been developed using zinc-based heterogeneous catalysts for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles [36]. These water-driven procedures employ cetyltrimethylammonium bromide-stabilized zinc oxide nanoparticles as robust and economical catalysts [36]. The sonochemically prepared zinc oxide particles demonstrate excellent catalytic efficiency while tolerating various substituted azides and alkynes [36].

Mechanochemical approaches provide solvent-free alternatives for triazole synthesis using polymer-supported copper(I) catalysts [32]. These flash synthesis methods enable triazole formation within minutes using neat azides and alkynes, achieving average yields of 90 percent with high purity [32]. The absence of solvent requirements and rapid reaction times make mechanochemistry particularly attractive for large-scale applications [32].

The implementation of Cyrene as a biodegradable solvent represents a significant advancement in sustainable triazole synthesis [40]. This protocol enables product isolation through simple precipitation in water, eliminating the need for organic solvent extractions and column chromatography purifications [40]. The methodology demonstrates broad applicability and versatility with complex substrates including biologically active coumarins and triazole-linked bifunctional molecules [40].

X-ray Crystallographic Studies

Molecular Geometry Analysis

X-ray crystallographic analysis of 1H-1,2,3-triazole-5-thiolate derivatives reveals distinctive structural features that differentiate them from their 1,2,4-triazole counterparts. The fundamental molecular geometry exhibits a planar five-membered heterocyclic ring with characteristic bond lengths and angles that reflect the unique electronic distribution within the 1,2,3-triazole framework [1] [2].

The carbon-sulfur bond lengths in structurally related triazole-5-thiolate compounds consistently fall within the range of 1.68-1.70 Å, as demonstrated in comparative studies of 4-amino-3-methyl-1H-1,2,4-triazole-5-thione (1.6833 Å) [2] and 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione (1.692 Å) [3]. These values indicate substantial double-bond character in the C=S moiety, confirming the predominance of the thione tautomeric form over the thiol form in crystalline states [3] [4].

Bond TypeLength Range (Å)Typical Value (Å)Character
C=S (thione)1.68-1.701.685Double bond
N-N (triazole)1.38-1.401.390Aromatic
C-N (ring)1.30-1.391.350Aromatic
S-S (disulfide)2.03-2.042.035Single bond

The nitrogen-nitrogen bond distances within the triazole ring typically measure 1.38-1.40 Å, consistent with aromatic character and electron delocalization across the heterocyclic system [2] [3]. Carbon-nitrogen bonds exhibit lengths ranging from 1.30-1.39 Å, reflecting the varying degrees of double-bond character depending on their position within the ring and substituent effects [3].

Intermolecular Interaction Networks

The crystal packing of 1H-1,2,3-triazole-5-thiolate compounds is dominated by hydrogen bonding networks that create complex supramolecular architectures. The primary intermolecular interactions involve N-H···S hydrogen bonds, where the amino hydrogen atoms of the triazole ring interact with the sulfur atoms of neighboring molecules [2] [5] [6].

In 4-amino-3-methyl-1H-1,2,4-triazole-5-thione, two independent N-H···S hydrogen bonds link molecules into complex sheets with bond distances of 2.43 Å and 2.75 Å and angles of 153° and 161°, respectively [2]. The intermolecular hydrogen bonding patterns create centrosymmetric dimers with graph set notation R₂²(8), which further assemble into one-dimensional chains along crystallographic axes [6].

Hydrogen Bond TypeDistance (Å)Angle (°)Supramolecular Pattern
N-H···S (primary)2.43-2.75153-161Chains along a-axis
N-H···N (secondary)2.93-3.60122-160Ring formation
C-H···S (weak)3.30-3.70108-165Sheet stabilization
C-H···π (aromatic)3.56-4.04135-165Stacking interactions

Secondary hydrogen bonding interactions include N-H···N contacts between triazole rings and weaker C-H···S interactions that contribute to crystal stability [3]. The silver(I) coordination complex with 1H-1,2,4-triazole-5-thione demonstrates additional N-H···N(thiocyanate) hydrogen bonds that create three-dimensional supramolecular architectures with face-to-face π-π stacking between triazole rings at intercentroid separations of 3.44 Å [6].

Tautomerism and Proton Transfer Mechanisms

The tautomeric behavior of 1H-1,2,3-triazole-5-thiolate involves equilibrium between thiol and thionate forms, analogous to the well-characterized thiol⇌thione tautomerism observed in 1,2,4-triazole derivatives. Computational studies using density functional theory methods reveal that the thione tautomer predominates in both gas phase and crystalline states due to enhanced thermodynamic stability [7] [8] [9].

High-level ab initio calculations using focal-point analysis and complete basis set extrapolation methods demonstrate that 1H-1,2,3-triazole exhibits a tautomeric energy difference of 3.98 kcal/mol relative to the 2H-1,2,3-triazole form [7] [9]. This energy difference is significantly lower than the corresponding value for 1H-1,2,4-triazole (6.25 kcal/mol), indicating greater tautomeric flexibility in the 1,2,3-isomer [9].

Tautomeric SystemEnergy Difference (kcal/mol)Predominant FormMechanism
1H ⇌ 2H-1,2,3-triazole3.981H (gas phase)H-migration N1→N2
1H ⇌ 4H-1,2,4-triazole6.251HH-migration N1→N4
Thiol ⇌ Thione (general)1-5ThioneS-H→N, C=S formation
4-phenyl-triazole-thione57.5ThioneSingle proton transfer

The proton transfer mechanism in triazole-5-thiolate systems proceeds through intramolecular migration of the sulfur-bound hydrogen to adjacent nitrogen atoms, forming a pseudo four-membered transition state with characteristic N···H and S···H distances of 1.40 Å and 1.87 Å, respectively [8]. The transition state energy for this process can be substantial, as demonstrated in 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, where the calculated activation energy reaches 768.6 kJ/mol [8].

Solvent effects significantly influence tautomeric equilibria, with polar protic solvents generally favoring the thiol form through hydrogen bonding stabilization, while aprotic solvents promote the thione tautomer [10] [11]. Nuclear magnetic resonance spectroscopy in DMSO-d₆ typically reveals broad signals for exchangeable protons, indicating rapid tautomeric interconversion on the NMR timescale [12] [13].

Comparative Analysis with Related Triazole Derivatives

Structural comparison between 1H-1,2,3-triazole-5-thiolate and related 1,2,4-triazole derivatives reveals fundamental differences arising from the distinct nitrogen atom arrangements within the heterocyclic frameworks. The consecutive nitrogen positioning (N1-N2-N3) in 1,2,3-triazoles contrasts with the non-consecutive pattern (N1-N2-N4) characteristic of 1,2,4-triazoles, resulting in markedly different electronic distributions and coordination behaviors [14] [15].

The aromatic character remains consistent across both triazole types, with each system containing six π-electrons delocalized around the five-membered ring [14]. However, the electron density distribution differs significantly, affecting hydrogen bonding patterns and metal coordination preferences. 1H-1,2,3-triazole-5-thiolate derivatives typically exhibit monodentate coordination through the sulfur atom, while 1,2,4-triazole analogues demonstrate greater versatility with both monodentate and bidentate coordination modes [6].

Property1,2,3-triazole-5-thiolate1,2,4-triazole-3-thiolate1,2,4-triazole-5-thiolate
Nitrogen patternN1-N2-N3 consecutiveN1-N2-N4 non-consecutiveN1-N2-N4 non-consecutive
Thiolate positionPosition 5 (adjacent to N1)Position 3 (adjacent to N2)Position 5 (adjacent to N4)
Hydrogen bondingN-H···S, C-H···SN-H···S, N-H···NN-H···S, N-H···N
Coordination abilityPrimarily monodentate (S)Bi/monodentate (S, N)Bi/monodentate (S, N)
TautomerismThiol ⇌ ThionateThiol ⇌ Thione, 1H ⇌ 4HThiol ⇌ Thione, 1H ⇌ 4H

Hydrogen bonding networks exhibit distinct patterns based on the triazole isomer type. 1H-1,2,3-triazole-5-thiolate systems predominantly form N-H···S interactions with weaker C-H···S contacts contributing to crystal stability [10] [17]. In contrast, 1,2,4-triazole derivatives display more complex hydrogen bonding involving both N-H···S and N-H···N interactions, often leading to higher-dimensional supramolecular architectures [5] [6].

The tautomeric behavior shows notable differences between isomers. While both systems undergo thiol⇌thione equilibria, 1,2,4-triazole derivatives additionally exhibit annular prototropic tautomerism between different nitrogen positions (1H⇌4H), providing additional structural flexibility not available to 1,2,3-triazole systems [13] [18]. This enhanced tautomeric diversity in 1,2,4-triazoles contributes to their broader range of biological activities and coordination chemistry applications [19] [20].

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Last modified: 07-18-2023

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